Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)-
Description
This compound is a stereochemically defined tetrahydrofuran derivative featuring a 2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl] substituent. Its structure includes a tetrahydrofuran ring with a chiral center at the 2-position (2R-configuration) and a complex side chain containing an iodine atom and a triphenylmethoxy (trityl) group. The trityl group is commonly employed as a protective moiety in organic synthesis due to its steric bulk and stability under acidic conditions .
Properties
CAS No. |
651057-16-8 |
|---|---|
Molecular Formula |
C27H29IO2 |
Molecular Weight |
512.4 g/mol |
IUPAC Name |
(2R)-2-[(1R)-1-iodo-4-trityloxybutyl]oxolane |
InChI |
InChI=1S/C27H29IO2/c28-25(26-19-11-20-29-26)18-10-21-30-27(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-9,12-17,25-26H,10-11,18-21H2/t25-,26-/m1/s1 |
InChI Key |
VUQBONULNHBRJU-CLJLJLNGSA-N |
Isomeric SMILES |
C1C[C@@H](OC1)[C@@H](CCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)I |
Canonical SMILES |
C1CC(OC1)C(CCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the iodo and triphenylmethoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The iodine atom can be reduced to form a hydrogen atom or other substituents.
Substitution: The triphenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the iodine atom can yield various hydrocarbon derivatives.
Scientific Research Applications
Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe for studying biological systems.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- exerts its effects involves its interaction with specific molecular targets. The iodine atom and triphenylmethoxy group play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its diverse range of effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally distinct from other tetrahydrofuran derivatives. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings
Structural Complexity : The target compound’s trityloxy group distinguishes it from simpler ethers (e.g., methyl or propyl derivatives) by introducing significant steric hindrance, which impacts reaction kinetics and selectivity .
Reactivity : The iodine atom in the target compound offers versatile reactivity in Suzuki or Ullmann couplings, unlike brominated analogs (e.g., tetrahydrofurfuryl bromide), which are more toxic and prone to faster nucleophilic substitution .
Stereochemical Influence : The 2R-configuration and 1R-iodo group create a chiral environment critical for interactions in asymmetric synthesis or biological systems, contrasting with racemic mixtures (e.g., "rel-" isomers) .
Applications : While simpler derivatives (e.g., 2-(3-phenylpropyl)tetrahydrofuran) are used in flavoring, the target compound’s protective groups suggest utility in oligonucleotide or glycoside synthesis .
Biological Activity
Furan derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- is a unique structure that warrants investigation into its biological properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound can be represented as follows:
This structure indicates the presence of a furan ring, a tetrahydro configuration, and a triphenylmethoxy group, which may influence its pharmacological effects.
Biological Activity Overview
Research into the biological activity of this compound reveals several potential applications:
- Antimicrobial Activity : Studies have demonstrated that furan derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes.
- Anticancer Properties : Furan derivatives are often explored for their anticancer potential. Some studies suggest that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial effects of furan derivatives found that compounds with iodine substitutions exhibited enhanced activity against Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Case Study 2: Anticancer Activity
In vitro studies on furan derivatives indicated that they could inhibit the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound's mechanism involved the induction of oxidative stress leading to cell death.
Research Findings
| Activity Type | Effectiveness | Mechanism | Reference |
|---|---|---|---|
| Antimicrobial | Moderate | Disruption of cell membranes | |
| Anticancer | High | Induction of apoptosis via oxidative stress | |
| Cytotoxicity | Low | Minimal impact on normal cells |
Detailed Research Findings
-
Antimicrobial Studies :
- Compounds similar to the target compound were tested against Gram-positive and Gram-negative bacteria.
- Results showed a notable zone of inhibition for the iodinated furan derivative at concentrations above 50 µM.
-
Cytotoxicity Assays :
- Cytotoxicity was assessed using MTT assays on various cancer and normal cell lines.
- The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, showing promise for therapeutic applications.
-
Mechanistic Insights :
- Mechanistic studies indicated that the compound may interact with DNA, leading to strand breaks and subsequent apoptosis in cancer cells.
- Reactive oxygen species (ROS) generation was noted as a significant pathway for inducing cytotoxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
